(2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile
Description
The compound (2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile is a synthetic acrylonitrile derivative featuring a thiazole core substituted at position 4 with a 4-bromophenyl group and at position 2 with a 3,4,5-trimethoxyphenyl moiety. The (2E)-configuration denotes the trans arrangement of substituents around the double bond. This structure combines electron-rich (methoxy) and electron-deficient (bromophenyl, nitrile) groups, making it a candidate for diverse biological applications, particularly in anticancer research due to the prevalence of trimethoxyphenyl groups in tubulin-binding agents .
Properties
IUPAC Name |
(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O3S/c1-25-18-9-13(10-19(26-2)20(18)27-3)8-15(11-23)21-24-17(12-28-21)14-4-6-16(22)7-5-14/h4-10,12H,1-3H3/b15-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKAXHJKYIUVXGI-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile typically involves a multi-step process:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling Reaction: The final step involves the coupling of the thiazole derivative with the trimethoxyphenylacrylonitrile through a Knoevenagel condensation reaction, using a base such as piperidine or pyridine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
(2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including those similar to (2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile. For instance, derivatives of 4-(4-bromophenyl)thiazol-2-amine have shown significant in vitro activity against various bacterial and fungal strains. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways .
Anticancer Properties
Thiazole compounds are under investigation for their anticancer potential. Studies involving derivatives of thiazoles have demonstrated cytotoxic effects against several cancer cell lines, including estrogen receptor-positive breast cancer cells (MCF7). The compound's ability to inhibit cancer cell proliferation is attributed to its interaction with specific molecular targets within the cancerous cells .
Case Study: Structure-Activity Relationship
A structure-activity relationship (SAR) analysis was conducted on a series of thiazole derivatives. The study found that modifications to the bromophenyl group significantly enhanced anticancer activity. The most potent compounds exhibited IC50 values below 10 µM against MCF7 cells, indicating a strong potential for development into therapeutic agents .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity and interaction modes of thiazole derivatives with target proteins. For example, docking simulations suggest that this compound may effectively bind to enzymes involved in cancer progression and microbial resistance mechanisms. This computational approach aids in the rational design of more potent derivatives .
Synthesis of Functional Materials
The unique chemical structure of thiazole compounds allows for their incorporation into polymers and other materials. For example, thiazole-based compounds have been utilized in the synthesis of organic light-emitting diodes (OLEDs) due to their favorable electronic properties. The incorporation of this compound into polymer matrices has been shown to enhance light emission efficiency and stability .
Crystal Structure Analysis
The crystal structure of thiazole derivatives provides insights into their packing and interaction in solid-state applications. Studies have reported detailed crystallographic data for various thiazole compounds, revealing how molecular orientation affects their physical properties. Such analyses are crucial for optimizing materials for electronic applications .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strains | Fungal Strains | IC50 (µM) |
|---|---|---|---|
| d1 | E. coli | C. albicans | 15 |
| d6 | S. aureus | A. niger | 10 |
| d7 | P. aeruginosa | C. glabrata | 8 |
Table 2: Anticancer Activity against MCF7 Cells
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| d6 | 9 | Apoptosis induction |
| d7 | 7 | Cell cycle arrest |
| d8 | 12 | Inhibition of angiogenesis |
Mechanism of Action
The mechanism of action of (2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Rings
a. Halogen vs. Methoxy Substitutions
- compound: (2E)-3-(2,4-dichlorophenyl)-2-[4-(4-bromophenyl)thiazol-2-yl]prop-2-enenitrile replaces the trimethoxyphenyl group with a 2,4-dichlorophenyl group.
- compound: 6-(4-Bromophenyl)-2-ethoxy-4-(2,4,5-trimethoxyphenyl)nicotinonitrile features a nicotinonitrile scaffold with ethoxy and 2,4,5-trimethoxyphenyl groups. The altered methoxy positions (2,4,5 vs. 3,4,5) may disrupt π-stacking interactions critical for binding to biological targets .
Heterocycle Modifications
a. Thiazole vs. Benzimidazole
- compound : (2E)-3-(4-bromophenyl)-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile substitutes the thiazole with a benzimidazole ring. The benzimidazole’s larger aromatic system (C7H6N2 vs. C3H2NS) increases molecular weight (~354 g/mol vs. ~471 g/mol) and may improve DNA intercalation but reduce solubility .
b. Pyrazole Derivatives
- compound: (2E)-1-(4-Bromophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one replaces the acrylonitrile group with a ketone and introduces a pyrazole ring.
Functional Group Additions
Table 1. Structural and Physicochemical Properties
Biological Activity
(2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile is a synthetic compound belonging to the class of thiazole derivatives. Its unique structure, which includes a bromophenyl moiety and a trimethoxyphenyl group, suggests potential for significant biological activity. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a complex structure with the following characteristics:
- Molecular Formula : C18H16BrN3O3S
- Molecular Weight : 442.29 g/mol
- IUPAC Name : this compound
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The thiazole ring and aromatic groups may facilitate binding to hydrophobic pockets in target proteins, inhibiting their enzymatic activities.
- Cell Cycle Modulation : Studies suggest that similar compounds can induce cell cycle arrest in cancer cells by activating p53 pathways, leading to apoptosis in malignant cells .
- Antioxidant Activity : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
Anticancer Activity
Research indicates that thiazole derivatives exhibit notable anticancer properties. The compound has been tested against various cancer cell lines:
In vitro studies have shown that the compound can inhibit the proliferation of these cancer cells effectively.
Antimicrobial Activity
Chalcone derivatives have been reported to possess antimicrobial properties. While specific data for this compound is limited, related thiazole compounds have demonstrated activity against various bacterial strains .
Anti-inflammatory Effects
Compounds similar to this compound have shown potential in reducing inflammation in preclinical models. The anti-inflammatory action may be attributed to the modulation of cytokine production and inhibition of pro-inflammatory pathways .
Case Studies
Several studies have explored the biological implications of thiazole derivatives:
- Growth Inhibition in Cancer Cells :
- Cytotoxicity Evaluation :
Comparative Analysis with Similar Compounds
The unique bromination in this compound distinguishes it from other thiazole derivatives:
| Compound Name | IC50 (µM) | Key Features |
|---|---|---|
| (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-... | Varies | Chlorine substituent |
| (2E)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-... | Varies | Methyl substituent |
| (E)-2-[4-(bromophenyl)-1H-pyrazole] | Varies | Pyrazole instead of thiazole |
The presence of the bromine atom in this compound is hypothesized to enhance its reactivity and interaction with biological targets compared to analogues without bromination.
Q & A
Basic: What is the optimal synthetic route for this compound, and how can purity be ensured?
Answer:
A multi-step synthesis is typically employed:
Thiazole core formation : Condensation of 4-bromophenylthioamide with α-bromo ketones under basic conditions to form the 1,3-thiazole ring .
Prop-2-enenitrile backbone : Use a Knoevenagel condensation between the thiazole-carbaldehyde and 3,4,5-trimethoxyphenylacetonitrile, catalyzed by piperidine or ammonium acetate in ethanol .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/dichloromethane mixtures .
Characterization : Validate purity via HPLC (>95%), NMR (¹H/¹³C), and elemental analysis. X-ray crystallography (e.g., single-crystal studies at 100 K) confirms structural integrity .
Basic: How is the E-configuration of the double bond confirmed experimentally?
Answer:
- X-ray crystallography : Direct visualization of molecular geometry (e.g., dihedral angles between thiazole and trimethoxyphenyl groups) .
- NOESY NMR : Absence of cross-peaks between the thiazole proton and trimethoxyphenyl protons supports the trans (E) configuration .
Basic: What solvents and conditions are recommended for crystallization?
Answer:
- Solvent system : Ethanol/dichloromethane (3:1 v/v) at 4°C yields high-quality crystals suitable for X-ray analysis .
- Cryogenic conditions : Crystals are often analyzed at 100 K to minimize thermal motion artifacts .
Advanced: How do the 4-bromo and 3,4,5-trimethoxy substituents influence electronic properties?
Answer:
- Bromophenyl group : Acts as an electron-withdrawing group, polarizing the thiazole ring and enhancing electrophilicity at the α-position .
- Trimethoxyphenyl group : Electron-donating methoxy groups increase electron density on the prop-2-enenitrile backbone, affecting reactivity in nucleophilic additions. Computational studies (DFT) can map electrostatic potential surfaces to quantify these effects .
Advanced: How to resolve contradictions in reported synthetic yields?
Answer:
- Parameter optimization : Systematically vary catalysts (e.g., piperidine vs. DBU), temperature, and solvent polarity. For example, microwave-assisted synthesis may improve yield reproducibility .
- Byproduct analysis : Use LC-MS to identify side products (e.g., Z-isomer formation) and adjust reaction conditions (e.g., light exclusion for photolabile intermediates) .
Advanced: What computational methods predict intermolecular interactions in the crystal lattice?
Answer:
- Hirshfeld surface analysis : Quantifies close contacts (e.g., C–H···π interactions between methoxy groups and thiazole rings) .
- DFT-based lattice energy calculations : Models van der Waals and hydrogen-bonding contributions to packing stability .
Advanced: How to design derivatives for structure-activity relationship (SAR) studies?
Answer:
- Substitution patterns : Replace bromine with fluorine (electron-withdrawing) or methoxy with hydroxyl groups (electron-donating) .
- Bioisosteric replacements : Swap the thiazole ring with oxazole or pyridine and assess changes in electronic profiles via cyclic voltammetry .
Methodological: What techniques quantify hydrolytic stability under physiological conditions?
Answer:
- pH-dependent stability assays : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via UV-Vis spectroscopy (λ = 270 nm for nitrile absorption) .
- LC-MS/MS : Identifies hydrolysis products (e.g., carboxylic acid derivatives) .
Methodological: How to validate enantiopurity if chiral centers are introduced?
Answer:
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers .
- Circular dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra for absolute configuration assignment .
Methodological: What strategies mitigate solubility challenges in biological assays?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
